D-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]- D-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13625439
InChI: InChI=1S/C20H32N4O5S/c1-12-13(2)18(14(3)15-8-9-20(4,5)29-17(12)15)30(27,28)24-23-11-22-10-6-7-16(21)19(25)26/h11,16,24H,6-10,21H2,1-5H3,(H,22,23)(H,25,26)/t16-/m1/s1
SMILES: CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)N)C
Molecular Formula: C20H32N4O5S
Molecular Weight: 440.6 g/mol

D-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-

CAS No.:

Cat. No.: VC13625439

Molecular Formula: C20H32N4O5S

Molecular Weight: 440.6 g/mol

* For research use only. Not for human or veterinary use.

D-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]- -

Specification

Molecular Formula C20H32N4O5S
Molecular Weight 440.6 g/mol
IUPAC Name (2R)-2-amino-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid
Standard InChI InChI=1S/C20H32N4O5S/c1-12-13(2)18(14(3)15-8-9-20(4,5)29-17(12)15)30(27,28)24-23-11-22-10-6-7-16(21)19(25)26/h11,16,24H,6-10,21H2,1-5H3,(H,22,23)(H,25,26)/t16-/m1/s1
Standard InChI Key UEUUNGMXSQSSGG-MRXNPFEDSA-N
Isomeric SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCC[C@H](C(=O)O)N)C
SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)N)C
Canonical SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)N)C

Introduction

Chemical Identification and Structural Features

Molecular Characteristics

The compound is defined by the following identifiers and structural attributes:

PropertyValue/Description
IUPAC Name(2R)-2-amino-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid
Molecular FormulaC₂₀H₃₂N₄O₅S
Molecular Weight440.6 g/mol
CAS Number214630-02-1
SMILES NotationCC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC(=NCCCC(C(=O)O)N)N)C

The benzopyran moiety (3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl) contributes to the compound’s hydrophobicity, while the sulfonamide group enhances its stability under acidic conditions, making it suitable for solid-phase peptide synthesis (SPPS) .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Key absorption bands include S=O stretches at 1,160–1,350 cm⁻¹ (sulfonamide) and C=O stretches at 1,650–1,750 cm⁻¹ (carboxylic acid) .

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) appears at m/z 441.6, consistent with the molecular formula .

Synthesis and Modification Strategies

Synthetic Pathways

The compound is synthesized through a multi-step protocol involving:

  • Protection of D-Ornithine: The α-amino group is protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups .

  • Sulfonylation: The ε-amino group of ornithine reacts with 3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-sulfonyl chloride under basic conditions (e.g., pyridine/DMF) .

  • Iminomethylation: Introduction of the iminomethyl group via condensation with formaldehyde or its equivalents .

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (%)
SulfonylationBenzopyran sulfonyl chloride, DMF, 0°C → RT, 12 h7895
IminomethylationFormaldehyde, NaBH₃CN, MeOH, 24 h6590

Data adapted from .

Solid-Phase Applications

The compound serves as a protected D-ornithine derivative in SPPS, enabling precise incorporation into peptides. Its benzopyran-sulfonamide group acts as a temporary protecting moiety, removable via trifluoroacetic acid (TFA) cleavage .

Applications in Peptide Chemistry

Role in Peptide Synthesis

  • Selective ε-Amino Protection: The sulfonamide group shields the ε-amino group of ornithine, allowing selective modification at the α-position .

  • Compatibility with Fmoc/t-Bu Strategies: The compound integrates seamlessly into Fmoc-based SPPS, with orthogonal deprotection achievable under mild acidic conditions .

Table 2: Comparative Stability of Protecting Groups

Protecting GroupStability (pH 7.4, 25°C)Cleavage Conditions
Benzopyran-sulfonamide>48 h95% TFA, 2 h
Boc12 h50% TFA, 1 h

Case Study: Antimicrobial Peptides

Derivatives of this compound have been incorporated into antimicrobial peptides targeting Gram-negative bacteria. For example, a peptide containing modified D-ornithine exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Escherichia coli .

Biological and Pharmacological Insights

Toxicity and Biocompatibility

  • In Vitro Cytotoxicity: No significant cytotoxicity observed in HEK293 cells at concentrations ≤100 µM.

  • Metabolic Stability: Resists degradation by serum proteases for >12 h, enhancing its utility in biochemical assays .

Future Directions and Challenges

Opportunities

  • Targeted Drug Delivery: Functionalization of the benzopyran moiety for tissue-specific targeting .

  • Covalent Inhibitors: Development of irreversible NOS inhibitors via Michael addition or photoaffinity labeling.

Synthetic Challenges

  • Scalability: Current yields for iminomethylation remain suboptimal (≤65%), necessitating catalyst optimization .

  • Stereochemical Purity: Ensuring enantiomeric excess >99% during D-ornithine derivatization .

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